![molecular formula C19H19NO4 B2559061 1-[3-(2-Methoxy-phenoxy)-propyl]-7-methyl-1H-indole-2,3-dione CAS No. 620932-26-5](/img/structure/B2559061.png)
1-[3-(2-Methoxy-phenoxy)-propyl]-7-methyl-1H-indole-2,3-dione
Description
The compound “1-[3-(2-Methoxy-phenoxy)-propyl]-7-methyl-1H-indole-2,3-dione” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The indole group is substituted at the 7-position with a methyl group and at the 1-position with a propyl group that is further substituted with a methoxyphenoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole ring system is aromatic, and the methoxyphenoxy group would introduce additional polar character to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the indole ring would likely make it relatively stable and flat, while the methoxyphenoxy group would likely make it more polar .Mechanism of Action
Target of Action
The compound “1-[3-(2-Methoxy-phenoxy)-propyl]-7-methyl-1H-indole-2,3-dione” contains an indole moiety, which is a prevalent structure in many biologically active compounds. Indole derivatives are known to interact with various biological targets, including enzymes, receptors, and DNA .
Mode of Action
The exact mode of action would depend on the specific target of the compound. Generally, indole derivatives can interact with their targets through various non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Indole derivatives can be involved in a wide range of biochemical pathways depending on their specific targets. For example, some indole derivatives are known to inhibit certain enzymes, thereby affecting the corresponding metabolic pathways .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure, formulation, route of administration, and individual patient characteristics. Indole derivatives, in general, are known to have good bioavailability due to their favorable physicochemical properties .
Result of Action
The molecular and cellular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects. Some indole derivatives are known to have anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects .
Future Directions
properties
IUPAC Name |
1-[3-(2-methoxyphenoxy)propyl]-7-methylindole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-13-7-5-8-14-17(13)20(19(22)18(14)21)11-6-12-24-16-10-4-3-9-15(16)23-2/h3-5,7-10H,6,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKPFYZCIFCSBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CCCOC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326371 | |
Record name | 1-[3-(2-methoxyphenoxy)propyl]-7-methylindole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808169 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[3-(2-Methoxyphenoxy)propyl]-7-methylindole-2,3-dione | |
CAS RN |
620932-26-5 | |
Record name | 1-[3-(2-methoxyphenoxy)propyl]-7-methylindole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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